5-(4-Bromo-2-methylphenyl)-1H-tetrazole

Description

Molecular Architecture and Crystallographic Analysis

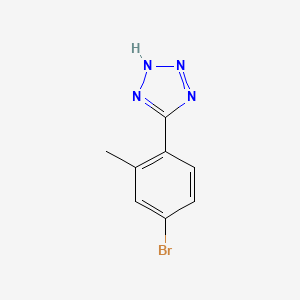

5-(4-Bromo-2-methylphenyl)-1H-tetrazole (C₈H₇BrN₄) features a five-membered tetrazole ring fused to a substituted phenyl group. Its molecular architecture comprises:

- Tetrazole core : A planar ring system with alternating single and double bonds, containing four nitrogen atoms and one carbon atom.

- Substituents : A bromine atom at the para position (4th carbon) and a methyl group at the ortho position (2nd carbon) of the phenyl ring.

The SMILES notation CC1=C(C=CC(=C1)Br)C2=NNN=N2 and InChI InChI=1S/C8H7BrN4/c1-5-4-6(9)2-3-7(5)8-10-12-13-11-8/h2-4H,1H3 confirm the connectivity. While direct crystallographic data for this compound is limited, structural insights can be inferred from related brominated tetrazoles. For example, in 5-(4-bromophenyl)-1H-tetrazole, the tetrazole ring adopts a planar conformation, with dihedral angles between the phenyl and tetrazole planes typically ranging between 30°–60°. The methyl group introduces steric and electronic effects, potentially altering bond angles and intermolecular interactions.

Key Geometric Features

| Parameter | Value (Å/°) | Source |

|---|---|---|

| Tetrazole ring planarity | Nearly planar | |

| C-Br bond length | ~1.89–1.92 | |

| Dihedral angle (tetrazole-phenyl) | ~30–60° |

Tautomeric Equilibrium Studies: 1H vs 2H-Tetrazole Configurations

The tautomerism of tetrazoles depends on substituent effects and environmental conditions. For 5-(4-bromo-2-methylphenyl)-1H-tetrazole:

- Electronic Influences :

- Solvent and Phase Effects :

Tautomer Stability Trends

| Condition | Dominant Tautomer | Stabilization Mechanism |

|---|---|---|

| Gas phase | 2H | Lower polarity |

| Polar solvent | 1H | Hydrogen bonding, dipole alignment |

| Solid state | 1H | Crystal packing, intermolecular interactions |

Experimental studies on similar compounds (e.g., 5-(4-bromophenyl)-1H-tetrazole) confirm the 1H configuration in crystalline forms via X-ray diffraction. The presence of the methyl group in this compound may slightly perturb this equilibrium but is unlikely to reverse the 1H preference.

Comparative Analysis with Related Brominated Tetrazole Derivatives

The structural and electronic properties of 5-(4-bromo-2-methylphenyl)-1H-tetrazole differ from other brominated tetrazoles due to substituent positioning and electronic effects.

Comparison Table

| Compound | Substituents | Molecular Formula | Key Structural Feature | Tautomer Stability |

|---|---|---|---|---|

| 5-(4-Bromo-2-methylphenyl)-1H-tetrazole | 4-Br, 2-CH₃ | C₈H₇BrN₄ | Ortho methyl, para bromine | 1H (solid state) |

| 5-(4-Bromophenyl)-1H-tetrazole | 4-Br | C₇H₅BrN₄ | No methyl group | 1H (solid state) |

| 1-(4-Bromo-3-methylphenyl)-1H-tetrazole | 4-Br, 3-CH₃ | C₈H₇BrN₄ | Meta methyl, para bromine | 1H (assumed) |

| 5-[(5-Bromo-2-methoxyphenyl)methyl]-1H-tetrazole | 5-Br, 2-OCH₃, methyl linkage | C₉H₁₀BrN₄O | Methoxy and methyl substituents | 1H (polar solvent) |

Electronic and Structural Implications

- Substituent Positioning : The ortho methyl group in 5-(4-bromo-2-methylphenyl)-1H-tetrazole creates steric hindrance, potentially reducing intermolecular π-π stacking compared to para-substituted analogs.

- Electronic Effects : Bromine’s electron-withdrawing nature is amplified by the methyl group’s electron-donating effect in the ortho position, creating a unique resonance profile. This may influence reactivity in cross-coupling reactions.

- Tautomer Stability : The 1H configuration remains dominant in solid-state forms across brominated tetrazoles, though solvent polarity modulates equilibrium.

Properties

IUPAC Name |

5-(4-bromo-2-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-5-4-6(9)2-3-7(5)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGSBWSDRVPXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview of Tetrazole Synthesis

Tetrazoles are typically synthesized by cycloaddition reactions involving azides and nitriles or related precursors. The preparation of 5-substituted 1H-tetrazoles often involves the reaction of aromatic aldehydes or nitriles with sodium azide under catalytic conditions. The synthesis requires careful control of reaction parameters such as temperature, time, solvent, and catalysts to achieve high yield and purity.

General Synthetic Route for 5-Substituted 1H-Tetrazoles

A widely used protocol involves the reaction of an aromatic aldehyde with hydroxylamine hydrochloride, sodium azide, and a zinc salt catalyst in an organic solvent such as toluene. The reaction proceeds under reflux with vigorous stirring, followed by work-up and purification steps. This method is adaptable for various substituted phenyl derivatives, including bromo-substituted compounds.

| Reagent | Amount (mmol) | Role |

|---|---|---|

| Aromatic Aldehyde (e.g., 4-bromo-2-methylbenzaldehyde) | 1.0 | Starting material |

| Hydroxylamine hydrochloride | 1.2 | Oxime formation |

| Sodium azide | 1.0 | Azide source |

| Zinc acetate dihydrate (Zn(OAc)2·2H2O) | 0.1 (10 mol%) | Catalyst |

| Solvent (Toluene) | Sufficient to reflux | Reaction medium |

- Mix all reagents in toluene in a round-bottom flask.

- Reflux the mixture with vigorous stirring.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.

- Dilute with water and extract the product with ethyl acetate.

- Dry the organic layer over anhydrous magnesium sulfate.

- Concentrate under vacuum.

- Purify by recrystallization or silica gel column chromatography.

This method yields white solid tetrazoles with high purity, and the spectral data (NMR, IR, MS) confirm the structure of the products.

Specific Preparation of 5-(4-Bromo-2-methylphenyl)-1H-tetrazole

While direct literature on the exact preparation of 5-(4-Bromo-2-methylphenyl)-1H-tetrazole is limited, the analogous procedures for 5-(4-bromophenyl)-1H-tetrazole and other substituted tetrazoles provide a reliable framework.

- The starting material is typically 4-bromo-2-methylbenzaldehyde or the corresponding nitrile derivative.

- Sodium azide is used as the azide source.

- Zinc salts such as zinc acetate or zinc chloride serve as Lewis acid catalysts to facilitate the cycloaddition.

- Reaction temperatures are maintained at reflux in toluene (~110°C) or higher temperatures (~150°C) in some protocols to improve yield.

- Reaction times range from several hours to multiple days (3-5 days) depending on conditions and catalyst loading.

- Excess Lewis acid or sodium azide may be used to shorten reaction time but can complicate purification.

Example from Related Patent Work:

- A similar compound, 5-(4-methylbiphenyl-2-yl)-1H-tetrazole, was synthesized using ZnCl2 as catalyst and pyridine as solvent at temperatures above 150°C with reaction times of 3-5 days to achieve yields around 67%.

- Reaction completion is monitored by HPLC and TLC.

- After reaction, acidification to pH 1 with concentrated HCl precipitates the product, which is filtered, washed, and dried.

Comparative Data Table of Preparation Parameters for Substituted Tetrazoles

Analytical and Spectral Characterization

- NMR (1H and 13C): Characteristic chemical shifts confirm tetrazole ring formation and substitution pattern on the phenyl ring.

- IR Spectroscopy: Shows absorption bands corresponding to NH stretch (~3400 cm^-1), C=N stretch (~1560 cm^-1), and aromatic C-H.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

- Melting Point: Typically in the range of 260-265°C for bromo-substituted tetrazoles, indicating high purity.

Research Findings and Practical Considerations

- Reaction time and temperature critically influence yield and purity.

- Lewis acid catalysts such as ZnCl2 or Zn(OAc)2 are effective in promoting cycloaddition.

- Excess azide or catalyst can speed up the reaction but may require more extensive purification.

- Acidification post-reaction facilitates product isolation as a solid.

- Monitoring by TLC and HPLC ensures reaction completeness.

- Purification by recrystallization or column chromatography yields analytically pure compounds.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromo-2-methylphenyl)-1H-tetrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Overview

- Chemical Formula : CHBrN

- CAS Number : 1007128-19-9

- Structure : The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the bromo and methyl groups on the phenyl ring enhances its reactivity and biological activity.

Medicinal Chemistry

5-(4-Bromo-2-methylphenyl)-1H-tetrazole exhibits significant potential as a pharmaceutical agent due to its diverse biological activities:

Antimicrobial Activity

Recent studies have demonstrated that tetrazole derivatives, including this compound, possess notable antibacterial properties. For example, it has shown effectiveness against various strains of bacteria such as:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Active |

| Staphylococcus aureus | Active |

| Bacillus cereus | Active |

| Pseudomonas aeruginosa | Active |

| Aspergillus flavus | Limited activity |

The antimicrobial efficacy is attributed to the compound's ability to disrupt microbial cell processes .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in disrupting microtubule formation, which is critical for cell division. In vitro studies have indicated that it can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cell lines such as SGC-7901 and HeLa. This mechanism highlights its potential as an anti-cancer agent .

Biological Applications

The tetrazole ring mimics carboxylate groups in biological systems, making it useful in drug design. It has been identified as a selective inhibitor of carbonic anhydrase isoforms, which are implicated in various diseases including cancer .

Industrial Applications

In addition to its biological significance, 5-(4-Bromo-2-methylphenyl)-1H-tetrazole serves as a building block in the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for use in the production of specialty chemicals and advanced materials .

Study on Antimicrobial Activity

A study explored the synthesis of various 5-substituted 1H-tetrazoles using efficient catalysts such as nano-TiCl. The resulting compounds were tested for antimicrobial activity against several pathogens. The findings indicated that certain derivatives exhibited high antibacterial activity with minimal side effects .

Evaluation of Anticancer Effects

Another research project focused on synthesizing derivatives of 5-(4-Bromo-2-methylphenyl)-1H-tetrazole and evaluating their cytotoxic effects on cancer cell lines. The results showed significant inhibition of cell growth at specific concentrations, suggesting that these compounds could lead to new therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism by which 5-(4-Bromo-2-methylphenyl)-1H-tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations:

- Halogen Effects : Bromine’s larger atomic size and stronger electron-withdrawing effect compared to chlorine may enhance binding in therapeutic or corrosion inhibition applications .

- Methoxy vs. Methyl : Methoxy groups (electron-donating) lower corrosion inhibition efficiency compared to halogens (electron-withdrawing) in HCl environments .

Spectral and Reactivity Comparisons

- IR Spectroscopy : The C-Br stretch in 5-(4-bromophenyl)-1H-tetrazole appears at 533 cm⁻¹ , while chloro analogs show C-Cl stretches near 600 cm⁻¹ . The target compound’s methyl group may slightly shift this peak due to steric effects.

- NMR : Aromatic protons in 5-(2-bromophenyl)-1H-tetrazole resonate at δ 6.10–8.01 ppm , whereas para-substituted analogs exhibit upfield shifts due to symmetry .

- Reactivity : 5-(4-Bromophenyl)-1H-tetrazole undergoes regioselective alkylation to form 1- and 2-isomers under basic conditions . The methyl group in the target compound may alter this selectivity by steric modulation.

Biological Activity

5-(4-Bromo-2-methylphenyl)-1H-tetrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈BrN₄

- Molecular Weight : Approximately 230.08 g/mol

The presence of the bromine atom and the tetrazole ring contributes to the compound's reactivity and potential biological activity.

Antimicrobial Activity

Research has shown that 5-(4-Bromo-2-methylphenyl)-1H-tetrazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Pseudomonas aeruginosa | Moderate inhibition |

In vitro studies demonstrated that this compound could inhibit the growth of these bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of 5-(4-Bromo-2-methylphenyl)-1H-tetrazole have been evaluated in several studies. It has shown the ability to induce apoptosis in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma). The mechanisms identified include:

- Covalent binding to cysteine residues in proteins, disrupting their function.

- Modulation of signaling pathways involved in cell proliferation and survival.

In a notable study, treatment with this compound resulted in a significant reduction in tumor growth in vivo, indicating its potential as an anticancer agent .

The biological activity of 5-(4-Bromo-2-methylphenyl)-1H-tetrazole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation : It affects cell signaling pathways that regulate cell growth and apoptosis.

- Radical Scavenging : Its structure allows it to participate in radical reactions, which may contribute to its protective effects against oxidative stress .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of 5-(4-Bromo-2-methylphenyl)-1H-tetrazole against Bacillus cereus and Aspergillus flavus. The compound showed promising results with zones of inhibition comparable to standard antibiotics .

- Cytotoxicity Assessment : In vitro cytotoxicity tests using MTT assays revealed that at concentrations of 25 µM, the compound significantly reduced cell viability in MCF-7 cells, highlighting its potential as a therapeutic agent against cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-Bromo-2-methylphenyl)-1H-tetrazole, and how can reaction efficiency be validated?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions between nitriles and sodium azide, catalyzed by nano-TiCl4·SiO2, which enhances yield and reduces reaction time (60–80°C, 4–6 hours). Post-synthesis, validate purity using FT-IR (e.g., C-N stretching at ~1600 cm<sup>−1</sup>) and <sup>1</sup>H NMR (aromatic protons at δ 7.2–7.8 ppm, tetrazole proton at δ 8.5–9.5 ppm). Compare spectral data with structurally analogous compounds like 5-(4-Bromophenyl)-1H-tetrazole (FT-IR in Figure S15, <sup>1</sup>H NMR in Figures S16–S17) .

Q. How should researchers characterize the crystalline structure of 5-(4-Bromo-2-methylphenyl)-1H-tetrazole?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For brominated aryl-tetrazoles, refine unit cell parameters using software like SHELXL97 and validate bond lengths/angles against similar structures (e.g., 4-bromo-2-(trifluoromethoxy)phenyl-triazole derivatives, where Br-C bond lengths average 1.89 Å). Crystallographic data should include space group, R-factor (<0.05), and thermal displacement parameters .

Q. What spectroscopic techniques are critical for confirming the regiochemistry of substituted tetrazoles?

- Methodological Answer : Use <sup>13</sup>C NMR to distinguish between 1H- and 2H-tetrazole isomers: 1H-tetrazoles show C-5 signals at δ 145–155 ppm, while 2H-isomers resonate at δ 135–145 ppm. For bromophenyl groups, coupling constants in <sup>1</sup>H NMR (e.g., <sup>3</sup>JH-H = 8–10 Hz for para-substituted aryl protons) confirm substitution patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 5-(4-Bromo-2-methylphenyl)-1H-tetrazole and predict its reactivity?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-311G** level) to model transition states and activation energies for cycloaddition reactions. ICReDD’s reaction path search methods can narrow experimental conditions by simulating solvent effects and catalyst interactions (e.g., TiCl4 coordination with azide intermediates) . Validate predictions via Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies resolve contradictions in spectroscopic data for brominated tetrazoles?

- Methodological Answer : Discrepancies in <sup>1</sup>H NMR integration ratios (e.g., aromatic vs. tetrazole protons) may arise from tautomerism or dynamic exchange. Use variable-temperature NMR (VT-NMR) to slow exchange processes and decouple overlapping signals. For ambiguous FT-IR peaks (e.g., C-Br stretching vs. C-N vibrations), cross-reference with Raman spectroscopy or isotopic labeling .

Q. How does 5-(4-Bromo-2-methylphenyl)-1H-tetrazole interact with biological targets, and what assays validate its inhibitory activity?

- Methodological Answer : Similar tetrazole derivatives (e.g., AM6701) inhibit enzymes like hMGL via covalent Ser129 carbamylation. Design competitive inhibition assays using fluorogenic substrates (e.g., 4-nitrophenyl acetate) and confirm binding via mass spectrometry (e.g., MALDI-TOF for covalent adduct detection). Compare IC50 values with controls like N-arachidonylmaleimide .

Q. What crystallographic challenges arise in studying halogenated tetrazoles, and how are they addressed?

- Methodological Answer : Heavy atoms (Br) cause absorption errors in SC-XRD. Mitigate using Mo-Kα radiation (λ = 0.71073 Å) and multi-scan corrections (SADABS). For disorder in bromophenyl groups, apply restraints to thermal parameters and validate with Hirshfeld surface analysis (e.g., Br···H contacts < 3.0 Å indicate weak interactions) .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data for 5-(4-Bromo-2-methylphenyl)-1H-tetrazole in polar vs. non-polar solvents?

- Methodological Answer : Solubility discrepancies may stem from tautomeric equilibria. Conduct phase-solubility studies in DMSO-d6/CDCl3 mixtures and monitor via <sup>1</sup>H NMR. For example, increased solubility in DMSO correlates with the 1H-tautomer’s higher dipole moment. Use Hansen solubility parameters (δD, δP, δH) to model solvent compatibility .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.